1-Amino-3-(5-methylthiophen-3-yl)propan-2-one
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Overview
Description
1-Amino-3-(5-methylthiophen-3-yl)propan-2-one is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Compounds with thiophene nuclei are known for their diverse applications in medicinal chemistry and material science . The molecular formula of this compound is C₈H₁₁NOS, and it has a molecular weight of 169.24 g/mol .
Preparation Methods
The synthesis of 1-Amino-3-(5-methylthiophen-3-yl)propan-2-one can be achieved through various synthetic routes. One common method involves the reaction of 5-methylthiophene-3-carboxaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride or hydrogenation over a palladium catalyst . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Amino-3-(5-methylthiophen-3-yl)propan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Amino-3-(5-methylthiophen-3-yl)propan-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives, which are important in the development of new materials and catalysts.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Amino-3-(5-methylthiophen-3-yl)propan-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Amino-3-(5-methylthiophen-3-yl)propan-2-one can be compared with other thiophene derivatives, such as:
1-(2,5-Dimethylthiophen-3-yl)ethanone: Known for its anti-inflammatory properties.
1-(2,5-Dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one: Used as a serotonin antagonist in the treatment of Alzheimer’s disease.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H11NOS |
---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
1-amino-3-(5-methylthiophen-3-yl)propan-2-one |
InChI |
InChI=1S/C8H11NOS/c1-6-2-7(5-11-6)3-8(10)4-9/h2,5H,3-4,9H2,1H3 |
InChI Key |
INVQWHALOFTNKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CS1)CC(=O)CN |
Origin of Product |
United States |
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